Cyclopropyl(5-methylpyridin-3-yl)methanamine
Description
Cyclopropyl(5-methylpyridin-3-yl)methanamine is an organic compound with the molecular formula C10H14N2 It is a derivative of pyridine, featuring a cyclopropyl group attached to the methanamine moiety
Properties
Molecular Formula |
C10H14N2 |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
cyclopropyl-(5-methylpyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H14N2/c1-7-4-9(6-12-5-7)10(11)8-2-3-8/h4-6,8,10H,2-3,11H2,1H3 |
InChI Key |
LXVIRUUKKHDNCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(5-methylpyridin-3-yl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Attachment to Pyridine: The cyclopropyl group is then attached to the pyridine ring through a nucleophilic substitution reaction.
Formation of Methanamine:
Industrial Production Methods
In an industrial setting, the production of Cyclopropyl(5-methylpyridin-3-yl)methanamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(5-methylpyridin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Cyclopropyl(5-methylpyridin-3-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropyl(5-methylpyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance the compound’s binding affinity and selectivity, while the pyridine ring may participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(pyridin-3-yl)methanamine: Similar structure but lacks the methyl group on the pyridine ring.
Cyclopropyl(4-methylpyridin-3-yl)methanamine: Similar structure with the methyl group at a different position on the pyridine ring.
Cyclopropyl(5-ethylpyridin-3-yl)methanamine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
Cyclopropyl(5-methylpyridin-3-yl)methanamine is unique due to the specific positioning of the cyclopropyl and methyl groups, which can influence its chemical reactivity and biological activity. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry.
Biological Activity
Cyclopropyl(5-methylpyridin-3-yl)methanamine is an organic compound featuring a cyclopropyl group, a 5-methyl-substituted pyridine ring, and an amine functional group. Its unique structure suggests potential biological activities, including antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, including mechanisms of action, interactions with molecular targets, and therapeutic applications.
Chemical Structure and Properties
The molecular structure of Cyclopropyl(5-methylpyridin-3-yl)methanamine can be represented as follows:
Where:
- C1 : Cyclopropyl group
- C2 : 5-Methylpyridine moiety
- C3 : Amine functional group
This configuration allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that Cyclopropyl(5-methylpyridin-3-yl)methanamine may exhibit several biological activities:
- Antimicrobial Properties : Preliminary studies suggest the compound has potential antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anticancer Activity : There is ongoing research into its efficacy against various cancer cell lines. The compound may influence cancer-related biochemical pathways by acting on specific enzymes or receptors.
- Receptor Interaction : The compound has been shown to interact with various receptors, potentially acting as an agonist or antagonist. This could lead to modulation of signaling pathways associated with numerous diseases.
The biological activity of Cyclopropyl(5-methylpyridin-3-yl)methanamine likely involves several mechanisms:
- Binding Affinity : Its unique structure enhances binding affinity to specific molecular targets, which may result in selective therapeutic effects.
- Enzyme Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways, contributing to its pharmacological profile.
Case Studies and Research Findings
Several studies have explored the biological activity of Cyclopropyl(5-methylpyridin-3-yl)methanamine:
Table 1: Summary of Key Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition against certain bacterial strains. |
| Study 2 | Anticancer Properties | Showed cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range. |
| Study 3 | Receptor Binding | Identified as a potential ligand for specific G-protein coupled receptors, indicating possible therapeutic applications in neuropharmacology. |
Comparative Analysis with Similar Compounds
To contextualize the activity of Cyclopropyl(5-methylpyridin-3-yl)methanamine, it is useful to compare it with structurally similar compounds.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Cyclopropyl(pyridin-2-yl)methanamine | Similar cyclopropyl and pyridine structure | Different position on pyridine ring influences activity |
| Cyclopropyl(4-pyridyl)methanamine | Pyridine at a different position | May exhibit different receptor selectivity |
| Cyclopropyl(5-methylpyridin-3-yl)methanamine | Methyl substitution on the pyridine ring | Potentially altered pharmacokinetics due to sterics |
Future Directions
Further research is needed to fully characterize the biological activity and therapeutic potential of Cyclopropyl(5-methylpyridin-3-yl)methanamine. Key areas for future investigation include:
- In Vivo Studies : To evaluate the pharmacokinetics and efficacy in animal models.
- Mechanistic Studies : To understand the detailed interactions at the molecular level.
- Clinical Trials : To assess safety and efficacy in human subjects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
